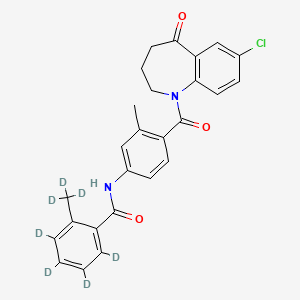

5-Dehydro Tolvaptan-d7

Description

Evolution of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace and study chemical and biological processes. musechem.com Initially, radioactive isotopes were the primary choice for such studies due to their ease of detection. iris-biotech.dechemicalsknowledgehub.com However, the development of more sensitive analytical techniques, such as mass spectrometry, has led to a surge in the use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). iris-biotech.de This shift has been driven by the increased availability and safety of stable isotopes, making them invaluable for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.denih.gov

The journey of deuterated drugs from a theoretical concept to clinical reality has been a long one. The first in vitro studies of deuterated morphine appeared in the 1960s, and a deuterated alanine (B10760859) compound reached phase IIb trials in the 1970s. nih.gov It took over four decades for the first deuterated drug, deutetrabenazine, to receive FDA approval in 2017. wikipedia.orguniupo.it This milestone has invigorated the field, establishing the "deuterium switch" as a viable, low-risk approach in drug development. nih.govuniupo.it

Principles and Rationales for Deuterium Incorporation in Drug Analogues

The primary rationale for incorporating deuterium into drug molecules lies in the kinetic isotope effect (KIE) . portico.orgassumption.edu Deuterium, having an extra neutron, is twice as heavy as protium (B1232500) (the common isotope of hydrogen). wikipedia.org This mass difference results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wpmucdn.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic pathway. portico.orgwpmucdn.com

This slowing of metabolism can offer several therapeutic advantages:

Increased drug half-life: A slower metabolic rate can lead to a longer duration of action, potentially allowing for less frequent dosing. deutramed.com

Improved metabolic profile: Deuteration can reduce the formation of unwanted or toxic metabolites, thereby enhancing the safety profile of a drug. gabarx.com

Increased bioavailability: By decreasing pre-systemic metabolism, a higher concentration of the active drug can reach its target. gabarx.com

Stabilization of enantiomers: Deuteration has shown potential in stabilizing drug enantiomers, which can have distinct pharmacological profiles. deutramed.com

Contextualizing 5-Dehydro Tolvaptan-d7 within the Domain of Stable Isotope-Labeled Pharmaceutical Research

This compound is the deuterium-labeled form of 5-Dehydro Tolvaptan (B1682983). medchemexpress.comlgcstandards.com Tolvaptan itself is primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.govdrugbank.comfrontiersin.org Its metabolism involves several pathways, including hydroxylation and dehydrogenation, leading to the formation of multiple metabolites. nih.gov Two of the major metabolites are DM-4103 and DM-4107. nih.gov

The introduction of deuterium atoms into the 5-Dehydro Tolvaptan structure to create this compound serves a critical purpose in research. It is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govthermofisher.com The near-identical chemical and physical properties of the deuterated standard to the unlabeled analyte ensure similar behavior during sample preparation and analysis, allowing for accurate correction of variations in extraction recovery and matrix effects. nih.govscinews.uz

Overview of Academic and Research Objectives for Investigating this compound

The investigation of this compound is driven by several key research objectives:

To serve as a reliable internal standard: The primary application of this compound is to ensure the accuracy and precision of analytical methods for quantifying 5-Dehydro Tolvaptan in biological matrices. nih.govthermofisher.com

To elucidate metabolic pathways: By using the deuterated compound, researchers can more easily track and identify the metabolites of tolvaptan and its derivatives. nih.gov

To study pharmacokinetic properties: Stable isotope-labeled compounds are instrumental in pharmacokinetic studies, allowing for the simultaneous administration of labeled and unlabeled drugs to determine absolute bioavailability and study drug disposition under steady-state conditions. scinews.uznih.gov

To investigate the kinetic isotope effect: Studying the metabolic fate of this compound compared to its non-deuterated counterpart can provide valuable insights into the specific metabolic pathways affected by deuteration and the magnitude of the kinetic isotope effect. portico.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C26H23ClN2O3 |

|---|---|

Molecular Weight |

454.0 g/mol |

IUPAC Name |

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D |

InChI Key |

VENGMROMZOKURN-FFQSSJIFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C)C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Dehydro Tolvaptan D7

Retrosynthetic Analysis and Strategic Deuterium (B1214612) Placement in the Tolvaptan (B1682983) Scaffold

A retrosynthetic analysis of 5-Dehydro Tolvaptan-d7 dictates a strategy that either introduces deuterium at a late stage to a pre-formed scaffold or builds the molecule from deuterated precursors. The placement of the seven deuterium atoms is critical and strategically chosen to be on the methyl group of the tolyl moiety and the aromatic ring of the benzazepine core. This placement ensures that the deuterium labels are in positions that are not readily exchangeable under typical physiological or analytical conditions.

The key disconnection points in the retrosynthesis of 5-Dehydro Tolvaptan would be the amide bond linking the benzazepine core and the substituted benzoyl group. This suggests a synthetic route starting from a deuterated 2-methylbenzoyl derivative and a suitable benzazepine precursor.

Strategic Considerations for Deuterium Placement:

| Position | Rationale |

| 2-Methyl Group (as -CD3) | The methyl group is a potential site of metabolism. Deuteration at this position can provide insights into the metabolic stability of this part of the molecule. |

| Benzazepine Aromatic Ring | Introduction of deuterium atoms onto the aromatic ring provides a stable isotopic label, less prone to exchange than protons in more acidic environments. |

Detailed Synthetic Pathways and Reaction Optimization for Deuterium Incorporation

The synthesis of this compound can be approached through several pathways, with a focus on maximizing deuterium incorporation and minimizing isotopic dilution.

Deuterium Exchange Reactions and Catalysis

One potential method for deuterium incorporation is through hydrogen-deuterium exchange (HDX) reactions on the precursor molecules. Acid- or base-catalyzed HDX can be employed, often using D₂O as the deuterium source. For instance, the protons on the aromatic ring of the benzazepine precursor could be exchanged under specific catalytic conditions. Transition-metal catalysts, such as those based on iridium or ruthenium, have shown high efficiency in promoting H/D exchange at specific C-H bonds and could be optimized for the benzazepine scaffold. mdpi.com

Optimization of such reactions would involve screening of catalysts, temperature, reaction time, and the deuterium source to achieve high levels of deuteration without compromising the integrity of the starting material.

Purification and Isolation Techniques for High Isotopic Purity

Achieving high isotopic purity is a significant challenge in the synthesis of deuterated compounds. nih.govresearchgate.net Following the synthesis, purification is paramount. Standard chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are essential. To ensure high isotopic purity, repeated crystallizations may also be necessary.

The final product's isotopic enrichment must be accurately determined, typically using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For a reference standard, an isotopic purity of >98% is often required. nih.gov

Precursor Chemistry and Chemical Derivations Leading to this compound

The synthesis of this compound would logically start from deuterated precursors. A plausible route involves the synthesis of deuterated 2-methylbenzoyl chloride and a suitable benzazepine intermediate.

A published synthesis for non-deuterated 5-Dehydro Tolvaptan starts with 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. chemicalbook.comchemicalbook.com This intermediate can then be reacted with 2-methylbenzoyl chloride. chemicalbook.comchemicalbook.com

For the deuterated analog, the synthesis would be adapted as follows:

Synthesis of 2-(Trideuteromethyl)benzoic acid (d3-Toluic acid): This can be achieved from a suitable precursor where the methyl group is introduced using a deuterated reagent like methyl-d3 iodide.

Conversion to 2-(Trideuteromethyl)benzoyl chloride (d3-Toluoyl chloride): The deuterated acid can be converted to the acid chloride using standard reagents like thionyl chloride or oxalyl chloride.

Synthesis of the Deuterated Benzazepine Precursor: The benzazepine portion would require a separate deuteration strategy, likely involving H/D exchange on a suitable intermediate before coupling.

Coupling Reaction: The deuterated benzoyl chloride would then be reacted with the deuterated benzazepine intermediate to form the final this compound.

An alternative approach could involve late-stage deuteration of the 5-Dehydro Tolvaptan molecule itself, although this is often more challenging due to the complexity of the molecule and the potential for non-specific labeling.

Considerations for Research-Scale and Reference Standard Production

The synthesis of this compound for use as a research chemical or a reference standard has specific requirements.

Key Production Considerations:

| Factor | Research-Scale Production | Reference Standard Production |

| Scale | Milligrams to grams. | Milligrams to grams, with potential for larger batches depending on demand. |

| Purity | High chemical purity is required. | Exceptional chemical and isotopic purity (>98%) is mandatory. nih.gov |

| Characterization | Extensive characterization by NMR, MS, and HPLC. | Rigorous characterization and documentation to meet regulatory standards. |

| Cost | The cost of deuterated starting materials and catalysts is a significant factor. | Higher costs are associated with the stringent purity and analytical requirements. nih.gov |

| Documentation | Detailed records of the synthetic procedure and analytical data. | A comprehensive Certificate of Analysis (CoA) is required, detailing identity, purity, isotopic enrichment, and any impurities. |

Scaling up the synthesis from the lab bench to a larger scale for reference standard production presents challenges in maintaining isotopic purity and managing the higher cost of deuterated reagents. pharmaceuticalprocessingworld.com

Comprehensive Analytical Characterization of 5 Dehydro Tolvaptan D7

High-Resolution Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Confirmation

High-resolution spectroscopic methods are indispensable for the unambiguous identification and characterization of complex organic molecules like 5-Dehydro Tolvaptan-d7. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the precise location of isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. For this compound, a suite of NMR experiments is utilized to confirm its chemical structure and the sites of deuterium (B1214612) incorporation.

While specific ¹H-NMR data for this compound is not publicly available, the expected chemical shifts can be inferred from the structure of Tolvaptan (B1682983) and related compounds. For instance, aromatic protons would typically appear in the downfield region (δ 7-8 ppm), while aliphatic protons in the benzazepine ring would be found more upfield. The methyl group protons would also have a characteristic chemical shift.

¹³C-NMR spectroscopy is used to elucidate the carbon framework of a molecule. Each unique carbon atom in the structure of this compound will produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the chemical environment of each carbon atom (e.g., aromatic, carbonyl, aliphatic). By comparing the ¹³C-NMR spectrum of this compound with that of the non-deuterated standard, the integrity of the carbon skeleton can be verified. Furthermore, the signals for carbon atoms directly bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift, providing further confirmation of the deuteration sites.

| Functional Group | Expected ¹³C-NMR Chemical Shift Range (ppm) |

| Carbonyl Carbon (Amide and Ketone) | 160-200 |

| Aromatic Carbons | 110-160 |

| Aliphatic Carbons (Benzazepine Ring) | 20-60 |

| Methyl Carbon | 15-25 |

²D-NMR, or Deuterium NMR, is a specialized technique that directly observes the deuterium nuclei within a molecule. This method provides unambiguous confirmation of the presence and location of deuterium atoms. The ²D-NMR spectrum of this compound would show distinct signals corresponding to each of the seven deuterium atoms, confirming their incorporation into the molecule. The chemical shifts in the ²D-NMR spectrum are analogous to those in the ¹H-NMR spectrum, allowing for precise assignment of the deuterium labels to specific positions within the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. researchgate.net It is particularly important for isotopically labeled compounds to confirm the level of deuterium incorporation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net For this compound, the experimentally determined exact mass is compared to the theoretically calculated mass based on its elemental formula (C₂₆H₁₆D₇ClN₂O₃). This comparison allows for the unambiguous verification of the elemental composition and confirms the incorporation of seven deuterium atoms. The high resolution of the instrument allows for the differentiation between ions of very similar masses, ensuring a high degree of confidence in the assigned molecular formula.

Table of Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 454.1957 |

| [M+Na]⁺ | 476.1776 |

Note: The calculated m/z values are based on the most abundant isotopes of each element.

This comprehensive analytical approach, combining various NMR and HRMS techniques, ensures the structural integrity and isotopic purity of this compound, making it a reliable tool for advanced scientific research.

Isotopic Pattern Analysis for Deuterium Content and Distribution

Isotopic pattern analysis by mass spectrometry is a definitive technique to ascertain the deuterium incorporation and distribution within this compound. High-resolution mass spectrometry (HRMS) is employed to resolve the isotopic cluster of the molecular ion.

The theoretical molecular weight of the unlabeled 5-Dehydro Tolvaptan is 446.93 g/mol . scbt.comijrpr.com With the incorporation of seven deuterium atoms, the molecular weight of this compound is expected to increase to approximately 453.97 g/mol . The analysis involves comparing the experimentally observed isotopic distribution of the [M+H]⁺ ion with the theoretically calculated pattern for a C₂₆H₁₆D₇ClN₂O₃ molecule. This comparison verifies the number of deuterium atoms incorporated and can provide insights into the isotopic purity of the compound. For a d7-labeled compound, the most abundant peak in the isotopic cluster will be shifted by 7 mass units compared to the unlabeled compound. The relative intensities of the M+1, M+2, etc., peaks are also scrutinized to ensure they align with the expected distribution, accounting for the natural abundance of ¹³C, ¹⁵N, and ³⁷Cl.

Table 1: Theoretical vs. Expected Mass Data

| Compound | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (Da) |

| 5-Dehydro Tolvaptan | 446.1349 | 447.1428 |

| This compound | 453.1775 | 454.1854 |

Note: These values are theoretical and may vary slightly based on the specific calibration of the mass spectrometer.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The fragmentation of the protonated molecule [M+H]⁺ of Tolvaptan characteristically yields product ions corresponding to the cleavage of the amide bonds and losses from the benzazepine ring. Key fragments of Tolvaptan ([M+H]⁺ at m/z 449) include ions at m/z 431 (loss of H₂O), m/z 252, and m/z 119. sci-hub.se

For this compound, the precursor ion for MS/MS analysis would be selected at m/z 454. The resulting product ions are expected to show a mass shift corresponding to the number of deuterium atoms present on the fragmented portion of the molecule. The seven deuterium atoms in this compound are located on the tolyl and benzamide (B126) rings. Therefore, fragments containing these structural motifs will exhibit a corresponding mass increase.

Table 2: Predicted MS/MS Fragmentation of this compound

| Parent Compound Fragment (m/z) | Description | Predicted this compound Fragment (m/z) | Deuterium Atoms on Fragment |

| 252 | 3-methylphenyl-2-methylbenzamide moiety | 259 | 7 |

| 119 | (2-methylbenzylidene)oxonium ion | 126 | 7 |

| 91 | Loss of CO from m/z 119 | 91 | 0 |

This table is based on the fragmentation pattern of Tolvaptan and predicts the corresponding fragments for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra of this compound are expected to be very similar to those of its non-deuterated counterpart, with subtle shifts in vibrational frequencies for bonds involving deuterium.

Infrared (IR) Spectroscopy: The IR spectrum of 5-Dehydro Tolvaptan would show characteristic absorption bands for the amide C=O stretching, aromatic C=C stretching, C-N stretching, and C-Cl stretching. In this compound, the C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The C-D bending vibrations will also be shifted to lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and the C=C double bonds would give rise to strong Raman signals. The deuteration would cause shifts in the vibrational modes involving the deuterated positions, which can be observed and compared to the unlabeled compound.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

| Amide C=O | 1650-1680 | 1650-1680 | Strong intensity in IR |

| Aromatic C=C | 1450-1600 | 1580-1620 | Multiple bands |

| C-D Stretch | 2100-2300 | 2100-2300 | Characteristic of deuteration |

| C-H Stretch | 2850-3000 | 2850-3000 | Weaker in d7 compound |

| C-Cl Stretch | 600-800 | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The UV-Vis spectrum of this compound is expected to be nearly identical to that of 5-Dehydro Tolvaptan, as deuteration does not significantly alter the electronic structure of the chromophores.

The extensive conjugation in the molecule, involving the benzazepine system and the substituted phenyl rings, results in strong UV absorption. For the parent compound, Tolvaptan, the maximum absorbance (λmax) is typically observed around 267-269 nm in solvents like acetonitrile (B52724) or methanol (B129727). rasayanjournal.co.inresearchgate.net

Table 4: UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) |

| Tolvaptan | Acetonitrile | ~267-269 |

| This compound | Acetonitrile | ~267-269 |

The λmax for this compound is predicted to be the same as for Tolvaptan due to identical chromophoric systems.

Chromatographic Techniques for Purity Assessment and Related Substances Profiling

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., Photodiode Array, Evaporative Light Scattering)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for profiling any related substances. Due to the structural similarity, the chromatographic behavior of this compound is expected to be very close to that of 5-Dehydro Tolvaptan and Tolvaptan itself. Several reversed-phase HPLC (RP-HPLC) methods have been developed for Tolvaptan and its impurities, which can be adapted for the analysis of the deuterated compound.

A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). Gradient elution is often employed to achieve optimal separation of the main component from its potential impurities.

Detection Methods:

Photodiode Array (PDA) Detection: PDA detection is ideal for this analysis as it provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment. The detection wavelength is typically set at the λmax of the compound, around 268 nm.

Evaporative Light Scattering Detection (ELSD): ELSD can be used as a complementary universal detection method, which is not dependent on the chromophoric properties of the analytes. This can be particularly useful for detecting impurities that lack a significant UV chromophore.

Table 5: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.02M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 15 | |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 268 nm |

| Injection Volume | 10 µL |

This is a representative method and may require optimization for the specific sample and system.

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard technique for the analysis of volatile organic impurities that may be present from the synthesis process. While this compound itself is not volatile, residual solvents used during its preparation and purification need to be controlled.

A headspace GC (HS-GC) method is typically employed for this purpose. The sample is heated in a sealed vial to allow volatile components to partition into the headspace, which is then injected into the GC system. The choice of the GC column is critical, with polar columns often used for the separation of common residual solvents.

Table 6: General GC Method Parameters for Volatile Impurities

| Parameter | Condition |

| Column | DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 140 °C |

| Detector | FID at 250 °C |

| Oven Program | 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min |

| Headspace Sampler | Vial Equilibration at 80 °C for 60 min |

This is a general method based on USP <467> and may need to be adapted based on the specific solvents used in the synthesis of this compound.

Chiral Chromatography for Enantiomeric Purity Determination (if applicable)

Chiral chromatography is a critical technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. wikipedia.org This method is only applicable to compounds that possess at least one chiral center, leading to the existence of stereoisomers.

In the case of this compound, this technique is not applicable . The parent compound, Tolvaptan, is chiral due to a stereocenter at the C5 position of its benzazepine ring. nih.gov However, the "5-Dehydro" designation in the name of this metabolite signifies that the C5 position has been oxidized to form a ketone (an oxo-group). clearsynth.comscbt.com This structural change results in a carbon atom double-bonded to an oxygen atom, which has a trigonal planar geometry. Consequently, this carbon is no longer a chiral center, rendering the entire 5-Dehydro Tolvaptan molecule achiral. As this compound is the deuterated form of this achiral molecule, it also lacks enantiomers. Therefore, the determination of enantiomeric purity via chiral chromatography is irrelevant.

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Assessing Compound Stability

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical compounds, providing critical information about their stability, melting point, and decomposition behavior. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

For 5-Dehydro Tolvaptan, the non-deuterated analog of this compound, published data indicates a melting point of greater than 118°C, with decomposition occurring at this temperature. chemicalbook.com The isotopic labeling in this compound is not expected to significantly alter its bulk thermal properties. Therefore, a similar thermal profile is anticipated.

Expected TGA and DSC Profile:

Thermogravimetric Analysis (TGA): A TGA thermogram for this compound would be expected to show a stable mass up to approximately 118°C. Above this temperature, a significant loss of mass would be observed, corresponding to the thermal decomposition of the compound.

Differential Scanning Calorimetry (DSC): The DSC curve would likely display a sharp endothermic peak around 118°C, which is characteristic of the melting process. This event would be immediately followed by or occur concurrently with one or more exothermic peaks, indicating that the compound decomposes upon melting. chemicalbook.com This behavior is consistent with the thermal analysis of the parent compound, Tolvaptan, which also exhibits decomposition at elevated temperatures, with a reported melting point of approximately 225°C.

The combined TGA and DSC data provide a comprehensive understanding of the thermal limits of this compound, indicating that the compound is sensitive to high temperatures and undergoes decomposition upon melting.

Interactive Data Table: Thermal Analysis Data for 5-Dehydro Tolvaptan

| Analytical Technique | Parameter | Observed Value | Interpretation |

| Differential Scanning Calorimetry (DSC) | Melting Point | >118°C (with decomposition) chemicalbook.com | Indicates the temperature at which the compound transitions from solid to liquid, followed immediately by chemical breakdown. |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition | ~118°C | Corresponds to the temperature at which significant mass loss begins, confirming thermal instability at and above the melting point. |

In Vitro and Preclinical Metabolic Fate of 5 Dehydro Tolvaptan D7

Comparative Metabolic Stability Studies in Isolated Biological Systems

The initial assessment of a compound's metabolic fate often begins with determining its stability in the presence of key drug-metabolizing enzymes, primarily found in the liver.

Hepatic Microsomal and Cytosolic Metabolism, including Enzyme Kinetic Analysis

The metabolic stability of 5-Dehydro Tolvaptan-d7 would be evaluated in hepatic microsomes and cytosol, which house the majority of Phase I and some Phase II enzymes. Tolvaptan (B1682983), the precursor, is known to be extensively metabolized, with in vitro studies using human liver microsomes demonstrating its biotransformation into at least 20 Phase I metabolites. uniroma1.itnih.gov The primary enzyme responsible for the metabolism of Tolvaptan is Cytochrome P450 3A4 (CYP3A4). nih.govnih.govfrontiersin.org

Given that 5-Dehydro Tolvaptan is a product of dehydrogenation, a common metabolic reaction, its subsequent metabolism in hepatic microsomes would likely involve further oxidative transformations or conjugation reactions. Enzyme kinetic analysis, determining parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), would be crucial to quantify the efficiency of the enzymes metabolizing this compound. The deuteration ("d7") in the molecule could potentially alter these kinetic parameters compared to the non-deuterated counterpart due to the kinetic isotope effect.

Table 1: Hypothetical Enzyme Kinetic Parameters for the Metabolism of this compound in Human Liver Microsomes

| Parameter | Value | Unit |

| Km | [Data not available] | µM |

| Vmax | [Data not available] | nmol/min/mg protein |

| Intrinsic Clearance (Vmax/Km) | [Data not available] | µL/min/mg protein |

Note: This table is illustrative as specific data for this compound is not publicly available. The values would be determined experimentally.

Contribution of Specific Cytochrome P450 (CYP) Isozymes to Dehydrogenation

The formation of 5-Dehydro Tolvaptan from Tolvaptan is a dehydrogenation reaction, a type of oxidation typically catalyzed by Cytochrome P450 enzymes. In vitro studies have unequivocally identified CYP3A4 as the principal enzyme responsible for Tolvaptan metabolism, with CYP3A5 also contributing. uniroma1.itnih.gov Therefore, it is highly probable that the dehydrogenation leading to the formation of 5-Dehydro Tolvaptan is also mediated primarily by CYP3A4.

Further metabolism of this compound would also likely be at the hands of CYP3A4, although other CYP isozymes could play a minor role. The presence of deuterium (B1214612) atoms at specific positions could influence the regioselectivity of subsequent metabolic attacks by these enzymes.

Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, xenobiotics often undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. For Tolvaptan and its metabolites, glucuronidation is a significant pathway. uniroma1.itnih.gov Specifically, the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) isozymes UGT2B7 and UGT2B17 have been implicated in the glucuronidation of Tolvaptan's Phase I metabolites. uniroma1.itnih.gov

It is therefore anticipated that this compound, or its subsequent hydroxylated metabolites, would be substrates for glucuronidation. Sulfation, another common Phase II pathway, has also been considered in the metabolism of Tolvaptan. nih.gov Thus, the potential for sulfotransferase activity on this compound should also be investigated.

Identification and Structural Characterization of In Vitro and Ex Vivo Metabolites of this compound

The identification of metabolites is a critical step in understanding the biotransformation of a compound. For Tolvaptan, a multitude of metabolites have been identified, arising from reactions such as hydroxylation, carboxylation, oxidation, and dealkylation. uniroma1.itnih.gov

The metabolites of this compound would be generated in in vitro systems (e.g., human liver microsomes, hepatocytes) and ex vivo models. Their structural characterization would be achieved using advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound and its metabolites, the exact structural modifications can be elucidated. Given the known metabolism of Tolvaptan, potential metabolites of this compound could include hydroxylated and carboxylated derivatives.

Investigation of Deuterium Isotope Effects on Enzyme-Mediated Biotransformation of Tolvaptan Analogues

The substitution of hydrogen with deuterium, a heavier isotope, can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This is because the bond to deuterium is stronger and requires more energy to break. In drug metabolism, a significant KIE can lead to a slower rate of metabolism, potentially altering the pharmacokinetic profile of a drug.

The "d7" designation in this compound signifies the presence of seven deuterium atoms. The impact of this deuteration on its metabolism by CYP enzymes, particularly CYP3A4, would be a key area of investigation. However, the occurrence and magnitude of a deuterium isotope effect are not always predictable and depend on the specific reaction and the position of deuteration. nih.govnih.gov Studies have shown that for some substrates of CYP3A4, no significant intrinsic clearance deuterium isotope effect is observed. nih.govnih.gov Therefore, experimental studies would be necessary to determine if the deuteration in this compound results in a significant KIE on its subsequent metabolism.

Table 2: Potential Impact of Deuterium Isotope Effect on the Metabolism of this compound

| Metabolic Pathway | Potential Effect of Deuteration | Rationale |

| Further Oxidation by CYP3A4 | Slower rate of metabolism | Potential for a kinetic isotope effect if a C-D bond is broken in the rate-determining step. |

| Glucuronidation | Minimal to no effect | Glucuronidation typically does not involve the cleavage of a C-H (or C-D) bond. |

| Sulfation | Minimal to no effect | Sulfation typically does not involve the cleavage of a C-H (or C-D) bond. |

Ex Vivo Metabolic Profiling in Organ and Tissue Slice Models

To gain a more comprehensive understanding of the metabolic fate of this compound in a more physiologically relevant setting, ex vivo models such as precision-cut liver slices can be employed. These models maintain the architecture and intercellular communication of the liver, providing a bridge between in vitro and in vivo studies.

Incubating liver slices with this compound would allow for the identification of metabolites formed by the concerted action of both Phase I and Phase II enzymes present in the tissue. This approach would provide a more complete metabolic profile than that obtained from subcellular fractions alone. Studies on Tolvaptan have utilized isolated perfused liver models to investigate its hepatobiliary disposition, demonstrating the utility of such systems. nih.gov

Elucidating Mechanistic Aspects of Drug Metabolism and Disposition Using 5 Dehydro Tolvaptan D7

Application as a Mechanistic Probe for Dehydrogenation Pathways in Tolvaptan (B1682983) Metabolism

Tolvaptan, a selective vasopressin V2 receptor antagonist, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. uniroma1.itdrugbank.com One of the identified metabolic pathways is dehydrogenation, leading to the formation of 5-Dehydro Tolvaptan. clearsynth.com This metabolite is characterized by the introduction of a double bond in the benzazepine ring, converting the hydroxyl group to a ketone.

The deuterated analog, 5-Dehydro Tolvaptan-d7, serves as an invaluable mechanistic probe to investigate this dehydrogenation pathway. By strategically placing seven deuterium (B1214612) atoms on the tolvaptan molecule, researchers can trace the metabolic fate of the parent compound with high precision using mass spectrometry. When tolvaptan is incubated with liver microsomes or other metabolically active systems, the formation of 5-Dehydro Tolvaptan can be monitored. The use of a deuterated standard allows for precise quantification and differentiation from endogenously formed metabolites.

Furthermore, comparing the rate of formation of 5-Dehydro Tolvaptan from both deuterated and non-deuterated tolvaptan can provide insights into the rate-limiting steps of the dehydrogenation reaction. This information is crucial for understanding the kinetics of the enzymatic process and the factors that may influence it.

Assessment of Deuterium Isotope Effects on Metabolic Clearance and Reaction Rates

The substitution of hydrogen with deuterium, a heavier and more stable isotope, can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. In the context of drug metabolism, this can lead to a slower rate of metabolic clearance for the deuterated compound. nih.gov

The use of this compound allows for a direct assessment of the deuterium isotope effect on the metabolic clearance of tolvaptan via the dehydrogenation pathway. By comparing the rate of formation of 5-Dehydro Tolvaptan from tolvaptan and the rate of further metabolism of this compound, researchers can quantify the magnitude of the KIE.

Table 1: Hypothetical Metabolic Rate Comparison

| Compound | Incubation Time (min) | Metabolite Concentration (ng/mL) | Calculated Rate (pmol/min/mg protein) |

| Tolvaptan | 30 | 150 | 12.5 |

| Tolvaptan-d7 | 30 | 95 | 7.9 |

This table presents hypothetical data for illustrative purposes.

A significant KIE, as illustrated in the hypothetical data above, would indicate that the cleavage of a C-D bond is involved in the rate-limiting step of that particular metabolic transformation. This information is vital for predicting how deuteration might alter the pharmacokinetic profile of the drug in vivo.

Understanding the Influence of Dehydrogenation on Metabolic Stability and Pathway Branching

By using this compound as a standard, researchers can accurately quantify the formation of the dehydro metabolite and its subsequent elimination. This allows for the determination of its metabolic stability in various in vitro systems, such as human liver microsomes.

Furthermore, the presence of the deuterium label can influence metabolic pathway branching. If the dehydrogenation pathway is slowed due to the kinetic isotope effect, other metabolic pathways, such as hydroxylation or carboxylation, may become more prominent. uniroma1.it Studying the metabolic profile of deuterated tolvaptan can thus reveal the interplay between different metabolic routes and how altering one pathway can shift the metabolic flux towards others.

Table 2: Hypothetical Metabolic Profile of Tolvaptan vs. Tolvaptan-d7

| Metabolite | Tolvaptan (% of total metabolites) | Tolvaptan-d7 (% of total metabolites) |

| 5-Dehydro Tolvaptan | 45 | 25 |

| Hydroxytolvaptan | 35 | 45 |

| Carboxytolvaptan | 20 | 30 |

This table presents hypothetical data for illustrative purposes.

Contribution to Quantitative Structure-Metabolism Relationship (QSMR) Studies

Quantitative Structure-Metabolism Relationship (QSMR) studies aim to correlate the chemical structure of a compound with its metabolic fate. nih.gov These models are valuable tools in drug discovery for predicting the metabolic stability and potential metabolites of new chemical entities.

Data generated from studies using this compound can significantly contribute to the development and refinement of QSMR models for tolvaptan and related compounds. By providing precise data on the rate of dehydrogenation and the influence of isotopic substitution, these studies help to build more accurate predictive models. The specific structural and electronic changes resulting from deuteration can be used as descriptors in the QSMR equations to better understand the factors governing metabolic transformations at a molecular level. This knowledge can guide the design of new drug candidates with improved metabolic properties.

Advanced Bioanalytical Method Development and Validation Utilizing 5 Dehydro Tolvaptan D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assay Development for Biological Matrices

The development of a robust and reliable LC-MS/MS assay for the quantification of 5-Dehydro Tolvaptan (B1682983) in biological matrices, such as plasma or serum, is a multi-faceted process that necessitates careful optimization of each step. The primary goal is to achieve high sensitivity, selectivity, and throughput. The use of 5-Dehydro Tolvaptan-d7 as an internal standard is integral to this process from the outset.

Optimization of Sample Preparation Techniques

The initial and one of the most critical stages in bioanalysis is the effective isolation of the analyte and internal standard from the complex biological matrix. The choice of sample preparation technique is crucial for removing interferences like proteins and phospholipids (B1166683) that can adversely affect the analytical column and suppress the ionization of the target compounds in the mass spectrometer. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net

Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to denature and precipitate proteins. researchgate.netnih.gov For the analysis of tolvaptan and its metabolites, acetonitrile is frequently used. researchgate.netnih.govnih.gov While rapid, PPT may result in a less clean extract, potentially leading to more significant matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent. nih.gov This technique can effectively remove many endogenous interferences. The selection of an appropriate solvent system is key to achieving high recovery of 5-Dehydro Tolvaptan and this compound.

Solid-Phase Extraction (SPE): SPE is considered the most effective technique for removing interfering components, providing the cleanest extracts. researchgate.netnih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. For tolvaptan and its metabolites, a combination of PPT followed by SPE has been used to achieve high selectivity and sensitivity. nih.gov The choice between these methods depends on the required sensitivity, throughput, and the complexity of the matrix.

| Technique | Principle | Common Application for Tolvaptan Analogs | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent. | Acetonitrile is added to plasma samples. researchgate.netnih.gov | Fast, simple, inexpensive. | Less clean extract, potential for significant matrix effects. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent. | Used for sample clean-up in rabbit plasma analysis of tolvaptan. nih.gov | Cleaner extracts than PPT, good recovery. | More labor-intensive, requires solvent optimization. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | Combined with PPT for analysis of tolvaptan and its metabolites in rat serum. nih.gov | Provides the cleanest extracts, high recovery and selectivity. | More complex, time-consuming, and costly. researchgate.net |

Refinement of Chromatographic Separation Parameters

Achieving efficient chromatographic separation of 5-Dehydro Tolvaptan from endogenous matrix components and potential isomeric metabolites is critical for accurate quantification.

Column Chemistry: Reversed-phase columns, particularly C18 columns, are widely used for the analysis of tolvaptan and its metabolites. researchgate.netnih.gov Brands like Zorbax and Acquity UPLC HSS T3 have been successfully employed, offering good peak shape and resolution. researchgate.netnih.govrsc.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid. researchgate.netnih.govrsc.org A common composition for tolvaptan analysis is a gradient or isocratic elution with 0.1% formic acid in water and methanol or acetonitrile. researchgate.netnih.gov The formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.

Gradient Elution: A linear gradient elution program is often employed to ensure adequate separation of the analyte from matrix interferences and to elute the compound in a reasonable time frame. nih.govresearchgate.net For instance, a 30-minute run time with a linear gradient has been used for separating multiple tolvaptan metabolites. nih.gov However, for higher throughput, shorter isocratic methods with run times as low as 1.5 minutes have also been developed. nih.gov

| Parameter | Typical Selection for Tolvaptan and Metabolites | Purpose |

| Column | Reversed-phase C18 (e.g., Zorbax XDB C18, Acquity UPLC HSS T3) researchgate.netnih.govrsc.org | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid researchgate.netnih.govrsc.org | Organic solvent for elution, formic acid to improve peak shape and ionization. |

| Elution Mode | Isocratic or Gradient nih.govnih.gov | Isocratic for speed, gradient for resolving complex mixtures. |

| Flow Rate | 0.25 - 1.0 mL/min researchgate.netnih.gov | Optimized for column dimensions and desired run time. |

Selection and Optimization of Mass Spectrometric Detection Modes

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantitative bioanalysis due to its superior selectivity and sensitivity.

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for tolvaptan and its metabolites, as it provides a strong protonated molecular ion [M+H]⁺. nih.govnih.gov

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. nih.govnih.gov This involves selecting the specific precursor ion (the [M+H]⁺ of the analyte) and a specific product ion that is formed after fragmentation in the collision cell. This high specificity minimizes interference from other compounds. For tolvaptan, the transition m/z 449.2 → 252.1 is commonly monitored. researchgate.netnih.gov For 5-Dehydro Tolvaptan, the precursor ion would be expected at approximately m/z 447.2, while its deuterated internal standard, this compound, would have a precursor ion at approximately m/z 454.2. The specific product ions would be determined through infusion experiments to find the most stable and intense fragments.

Rigorous Method Validation for Quantitative Bioanalysis

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. Validation is performed according to guidelines from regulatory agencies. The key validation parameters include linearity, accuracy, precision, sensitivity, selectivity, and matrix effects.

Linearity: The method should demonstrate linearity over a specific concentration range. For tolvaptan, linear ranges from 0.457-1000 ng/mL have been reported with correlation coefficients (r²) of 0.999 or better. researchgate.netrjptonline.org

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. For tolvaptan assays, intra- and inter-day precision values are typically required to be less than 15% (%CV), with accuracy within 85-115% (97.7-107.8% has been reported). researchgate.netnih.gov

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. LLOQs for tolvaptan have been reported as low as 0.457 ng/mL. researchgate.netnih.gov

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and concomitant medications.

Matrix Effects: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is the preferred way to correct for these effects. waters.comwaters.com

| Validation Parameter | Typical Acceptance Criteria | Example from Tolvaptan Assays |

| Linearity (r²) | ≥ 0.99 | 0.999 researchgate.netrjptonline.org |

| Range | Covers expected concentrations | 0.457 - 1000 ng/mL nih.gov |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 97.7% - 107.8% nih.gov |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% nih.gov |

| LLOQ | Lowest quantifiable concentration | 0.457 ng/mL nih.gov |

| Recovery | Consistent and reproducible | 99.2% - 104.6% nih.gov |

| Matrix Effect | Minimal and corrected by IS | 89.3% - 99.5% nih.gov |

Application of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Bioanalytical Assays

The use of a SIL-IS, such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis. crimsonpublishers.comscispace.com The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for variability during the analytical procedure.

Advantages of SIL-IS in Mitigating Matrix Effects and Variability in Mass Spectrometry

The fundamental advantage of a SIL-IS is that its physicochemical properties are nearly identical to those of the analyte. nih.gov This ensures that it behaves in the same manner during extraction, chromatography, and ionization.

Compensation for Extraction Variability: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the SIL-IS. waters.comwaters.com Therefore, the ratio of analyte to IS remains constant, leading to an accurate final concentration measurement.

Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, are a major challenge in LC-MS/MS. waters.comwaters.comchromatographyonline.com Since the SIL-IS co-elutes with the analyte, it experiences the same ionization suppression or enhancement. waters.com By using the response ratio, these effects are effectively cancelled out, leading to more accurate and precise results. crimsonpublishers.comfoodriskmanagement.com

Improved Precision and Accuracy: The ability of the SIL-IS to correct for various sources of error results in significantly improved assay precision and accuracy compared to methods using analogue internal standards or external calibration. crimsonpublishers.com

While highly advantageous, it is important to note that deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to the non-labeled analyte (the "deuterium isotope effect"). waters.comwaters.commyadlm.org If this shift causes the analyte and IS to elute in regions with different matrix effects, it can compromise the correction. myadlm.orgnih.gov Therefore, chromatographic conditions must be carefully optimized to ensure co-elution.

Specific Applications in the Quantification of Tolvaptan and its Metabolites in Research Studies.

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These standards are crucial for achieving the high accuracy and precision required for pharmacokinetic and metabolic studies. For the analysis of the selective vasopressin V2-receptor antagonist, tolvaptan, and its metabolites, the deuterated analog this compound is a theoretically ideal internal standard. However, a comprehensive review of published research reveals a lack of studies that have specifically utilized this compound for the simultaneous quantification of tolvaptan and its metabolites.

While the scientific literature details methods for the quantification of tolvaptan, these studies predominantly employ other internal standards. For instance, a common deuterated internal standard mentioned in research is Tolvaptan-d7. nih.govcaymanchem.comlabclinics.com This compound is structurally very similar to tolvaptan, with the primary difference being the substitution of seven hydrogen atoms with deuterium (B1214612) atoms. caymanchem.com This mass difference allows for its differentiation from the non-labeled tolvaptan in a mass spectrometer, while its similar chemical properties ensure it behaves almost identically during sample preparation and chromatographic separation.

Research studies have successfully developed and validated sensitive and high-throughput LC-MS/MS methods for the quantification of tolvaptan in various biological matrices, such as human and rabbit plasma. nih.govnih.gov These methods are essential for pharmacokinetic studies that track the concentration of a drug in the body over time.

In a typical application, a known concentration of the internal standard, such as Tolvaptan-d7, is added to the plasma sample containing the analyte (tolvaptan). nih.govnih.gov Following extraction and chromatographic separation, the analytes are detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This mode allows for highly selective detection by monitoring specific precursor to product ion transitions for both the analyte and the internal standard.

For example, in one validated method, the MRM transition for tolvaptan was monitored at a mass-to-charge ratio (m/z) of 449.2→252.1, while the transition for Tolvaptan-d7 was m/z 456.2→259.2. nih.gov The ratio of the peak area of tolvaptan to that of Tolvaptan-d7 is then used to calculate the concentration of tolvaptan in the original sample. This ratiometric approach corrects for variations in sample extraction, injection volume, and ionization efficiency, thereby improving the accuracy and reproducibility of the results.

The validation of these bioanalytical methods typically includes assessments of linearity, precision, accuracy, recovery, and stability, as per regulatory guidelines. For instance, a method using Tolvaptan-d7 was validated over a concentration range of 0.10–1000.00 ng/mL in rabbit plasma. nih.gov Similarly, a method for human plasma using a different internal standard, 2-demethyl tolvaptan, was linear over a range of 0.457–1000 ng/mL. nih.gov

While these methods are well-established for tolvaptan, the quantification of its metabolites, such as 5-Dehydro Tolvaptan, often requires the development of separate or expanded analytical methods. The synthesis of the major metabolites of tolvaptan has been reported, which is a prerequisite for their use as analytical standards and for the development of specific quantification methods. researchgate.net The availability of these metabolite standards would, in theory, allow for the development of a comprehensive bioanalytical method using a suite of deuterated internal standards, including the hypothetical this compound, to quantify tolvaptan and its key metabolites simultaneously. However, at present, published research does not describe the application of this compound for this purpose.

The table below summarizes the parameters of a validated LC-MS/MS method for tolvaptan quantification that utilizes Tolvaptan-d7 as an internal standard, illustrating the typical data generated in such research.

| Parameter | Value |

| Analyte | Tolvaptan |

| Internal Standard | Tolvaptan-d7 |

| Biological Matrix | Rabbit Plasma |

| Chromatography | Reversed-phase Zorbax SB C18 column |

| Mobile Phase | 0.1% formic acid:methanol (20:80, v/v) |

| Flow Rate | 0.6 mL/min |

| Detection | Triple quadrupole mass spectrometer (MRM, positive ion mode) |

| MRM Transition (Tolvaptan) | m/z 449.2→252.1 |

| MRM Transition (Tolvaptan-d7) | m/z 456.2→259.2 |

| Concentration Range | 0.10–1000.00 ng/mL |

| Sample Preparation | Liquid–liquid extraction |

This table presents data from a study on Tolvaptan-d7, as no specific data for this compound was found in the searched literature. nih.gov

Reference Standard Applications and Quality Control Aspects of 5 Dehydro Tolvaptan D7

Role as a Certified Reference Material in Pharmaceutical Research and Development

A Certified Reference Material (CRM) is a standard of the highest quality, providing traceability and accuracy for analytical measurements. In pharmaceutical research and development, CRMs are indispensable for validating analytical methods and ensuring the reliability of data submitted to regulatory agencies. synzeal.com

5-Dehydro Tolvaptan-d7 serves as an ideal CRM for several reasons. As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to its unlabeled counterpart, 5-Dehydro Tolvaptan (B1682983). synzeal.com This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in a mass spectrometer. When a known quantity of this compound is added to a sample at an early stage of analysis, it co-processes with the target analyte (the non-labeled impurity). Any variations or losses of the analyte during sample preparation or injection are mirrored by the internal standard. By comparing the mass spectrometric response of the analyte to that of the known quantity of the CRM, analysts can calculate the analyte's concentration with exceptional accuracy and precision. This is particularly vital in bioanalytical studies or when quantifying trace-level impurities where matrix effects can significantly skew results.

Application in Impurity Profiling and Identification of Related Substances in Tolvaptan Syntheses and Formulations

The manufacturing process of any active pharmaceutical ingredient (API), including Tolvaptan, can lead to the formation of impurities and related substances. researchgate.netveeprho.com Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. researchgate.net 5-Dehydro Tolvaptan, also known as Tolvaptan Keto Impurity, is a recognized process impurity and potential degradant of Tolvaptan. clearsynth.compharmaffiliates.comwisdomlib.org

Impurity profiling is the systematic process of detecting, identifying, and quantifying these related substances. researchgate.net The availability of well-characterized reference standards is a prerequisite for accurate profiling. synzeal.comgoogle.com While the non-labeled 5-Dehydro Tolvaptan serves as the primary reference standard to identify the impurity's presence, this compound is employed as an internal standard within the analytical method used for its quantification.

In practice, a validated, high-sensitivity method, typically Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), is used to measure the level of 5-Dehydro Tolvaptan in batches of Tolvaptan API or formulated tablets. The use of this compound in this assay corrects for any analytical variability, ensuring that the reported level of the impurity is a true and accurate reflection of its concentration in the product, thereby guaranteeing that it remains below the established safety thresholds.

Contribution to Analytical Methodologies for Assay Development and Validation in Pharmaceutical Quality Control

The development of robust analytical methods is a cornerstone of pharmaceutical quality control. These methods are essential for the routine analysis of drug products and must be validated to demonstrate their suitability for their intended purpose. wisdomlib.org Parameters such as specificity, linearity, accuracy, precision, and robustness are rigorously assessed according to ICH guidelines. onlinescientificresearch.com

The availability of reference materials like 5-Dehydro Tolvaptan and its deuterated analog is critical for this process. clearsynth.com

Specificity: The method's ability to distinguish between the main compound (Tolvaptan) and its impurities is proven using these standards.

Accuracy & Linearity: The accuracy of the method is confirmed by spiking known amounts of the impurity standard into the sample matrix, while linearity is established across a range of concentrations.

This compound makes a significant contribution to the validation of advanced analytical techniques. For modern, highly sensitive assays like LC-MS, which are capable of detecting impurities at very low levels, the use of a stable isotope-labeled internal standard is considered the gold standard for quantification. It enhances the method's ruggedness and reliability by compensating for instrumental drift and matrix-induced ion suppression or enhancement. synzeal.com This ensures that the analytical method is not only valid upon initial development but remains consistently accurate and precise during routine use in a quality control laboratory.

| Application Area | Role of this compound |

| Certified Reference Material | Acts as a high-purity standard to ensure accurate and traceable measurements in quantitative analysis. |

| Impurity Quantification | Used as an internal standard in LC-MS/MS methods to precisely measure the concentration of the 5-Dehydro Tolvaptan impurity. synzeal.com |

| Method Development | Facilitates the development of specific and sensitive analytical methods for separating Tolvaptan from its related substances. synzeal.com |

| Method Validation | Essential for validating the accuracy, precision, and robustness of quantitative assays according to regulatory guidelines (ICH). onlinescientificresearch.com |

Conclusion and Future Research Perspectives on 5 Dehydro Tolvaptan D7

Synthesis of Key Findings and Their Implications for Drug Metabolism Science

The key role of 5-Dehydro Tolvaptan-d7 is as an internal standard for bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis. nih.gov Because this compound is chemically identical to the actual metabolite, 5-Dehydro Tolvaptan (B1682983), it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. However, due to the seven deuterium (B1214612) atoms, it has a distinct, higher mass-to-charge ratio, allowing it to be differentiated from the non-labeled metabolite. This strategy corrects for variability during sample extraction and analysis, enabling highly accurate and precise quantification of the metabolite in biological matrices like plasma and urine. nih.govacs.org

The implications of using standards like this compound for drug metabolism science are profound. Accurate metabolite quantification is essential for:

Characterizing ADME Profiles: It allows for a complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME), which is a regulatory requirement and fundamental to drug development. acs.orgchemicalsknowledgehub.com

Elucidating Metabolic Pathways: By measuring the concentrations of specific metabolites, researchers can delineate the primary and minor metabolic pathways for a drug, such as the role of CYP3A4 in Tolvaptan's metabolism. drugbank.comnih.gov

Investigating Drug-Drug Interactions: Precise measurement of metabolite levels is critical when studying how co-administered drugs that induce or inhibit metabolic enzymes (like CYP3A4) affect the parent drug's clearance. nih.gov

Identification of Unaddressed Research Questions and Emerging Areas of Inquiry

While the primary function of this compound as an analytical standard is well-established in principle, several research questions remain unaddressed in publicly available literature.

Unaddressed Research Questions:

Metabolic Fate of the Metabolite: Has the 5-Dehydro Tolvaptan metabolite itself been studied for further metabolic transformation? Is it a terminal metabolite or an intermediate in a more complex pathway?

Pharmacological Activity: While most of Tolvaptan's metabolites are reported to be inactive, has the pharmacological activity of 5-Dehydro Tolvaptan at the V2 receptor been definitively confirmed? drugs.com

Impact of Deuteration on Metabolism: Does the specific placement of the seven deuterium atoms in this compound influence its own (hypothetical) metabolic stability due to the kinetic isotope effect? researchgate.netnih.gov Studying this could provide insights into the metabolic soft spots of the metabolite itself.

Emerging Areas of Inquiry:

Quantitative Metabolite Profiling: The use of a suite of deuterated standards, including this compound and others, could enable comprehensive, quantitative profiling of the entire Tolvaptan metabolome in a single assay. This approach could reveal subtle shifts in metabolic pathways in response to genetic polymorphisms, disease states, or drug interactions.

Microdosing Studies: The high sensitivity of detection afforded by mass spectrometry makes stable isotope-labeled compounds ideal for use in human microdosing studies, which can provide early ADME data with minimal drug exposure. chemicalsknowledgehub.com

Mechanistic Toxicity Studies: If a particular metabolite were ever linked to an adverse effect, its deuterated analog could be used to investigate the mechanism. Strategically placed deuterium atoms can mitigate metabolism-mediated toxicities by slowing the formation of reactive metabolites. acs.org

Potential Impact on the Rational Design of Deuterated Drug Candidates and Analytical Strategies

The study of Tolvaptan's metabolism, facilitated by tools like this compound, has a direct impact on the future of drug design and analysis.

Impact on Rational Drug Design: The process of identifying and quantifying metabolites is fundamental to the "deuterium switch" approach in medicinal chemistry. nih.govuniupo.it By understanding which parts of a molecule are most susceptible to metabolic breakdown (metabolic "hot spots"), chemists can rationally design next-generation drugs where hydrogen atoms at these positions are replaced with deuterium. researchgate.net This can slow down metabolism, leading to potential benefits such as:

Improved Pharmacokinetics: A longer half-life can allow for less frequent dosing and more stable plasma concentrations. nih.gov

Increased Bioavailability: Reduced first-pass metabolism can increase the amount of drug that reaches systemic circulation.

Improved Safety Profile: Deuteration can reduce the formation of potentially reactive or toxic metabolites. acs.orguniupo.it

The knowledge gained from quantifying 5-Dehydro Tolvaptan and other metabolites provides a direct roadmap for where deuteration might be most effective in a potential future analog of Tolvaptan.

Impact on Analytical Strategies: The use of this compound exemplifies the gold standard in quantitative bioanalysis. The future of analytical strategies will likely involve an expansion of this approach. The development of libraries containing deuterated versions of a parent drug and all its major metabolites allows for the creation of highly multiplexed and accurate assays. nih.gov This enables a more holistic view of a drug's disposition in early-stage development and in clinical trials, supporting the principles of personalized medicine by allowing for detailed metabolic phenotyping of individual patients. The continued synthesis and availability of high-purity, stable isotope-labeled standards are therefore critical enablers of innovation in both drug discovery and clinical pharmacology.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing 5-Dehydro Tolvaptan-d7 to ensure isotopic purity?

- Methodological Answer : Synthesis should follow deuterium-labeling protocols validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For isotopic purity (>98%), use mass spectrometry (MS) to confirm deuterium incorporation at specific positions. Characterization must include retention time analysis (HPLC) and comparison with non-deuterated analogs . New compounds require full spectral data (¹H/¹³C NMR, HRMS) and purity certification per ICH guidelines .

Q. How should researchers design in vitro experiments to assess the competitive antagonism of this compound on arginine vasopressin receptors?

- Methodological Answer : Use AVP-induced platelet aggregation assays with IC50 determination as a primary endpoint. Include concentration-response curves (1 nM–100 µM) and compare with Tolvaptan controls. Validate receptor specificity using V2 receptor-deficient cell lines. Replicate experiments in triplicate to ensure statistical power . Document protocols in line with reproducibility standards, avoiding redundant descriptions of established methods .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies utilizing this compound?

- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA for inter-group comparisons and Tukey’s post hoc test for multiple comparisons. Ensure data normalization to baseline controls. Report 95% confidence intervals and p-values with corrections for false discovery rates in high-throughput studies .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro receptor binding affinity and in vivo pharmacokinetic profiles of this compound?

- Methodological Answer : Conduct parallel in vitro-in vivo correlation (IVIVC) studies using deuterium tracking via LC-MS/MS. Investigate metabolic stability differences caused by deuteration (e.g., cytochrome P450 interactions). Validate findings with tissue distribution studies and physiologically based pharmacokinetic (PBPK) modeling . Address discrepancies by re-evaluating assay conditions (e.g., plasma protein binding effects) .

Q. How does deuteration position in this compound affect molecular interactions, and what structural elucidation techniques are appropriate?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve deuterium placement in receptor-ligand complexes. For dynamic interactions, apply ²H-NMR relaxation studies. Compare hydrogen/deuterium exchange (HDX) mass spectrometry profiles with non-deuterated analogs to identify deuteration-sensitive binding regions .

Q. In studies investigating off-target effects, how should proteomic screening and computational modeling be employed for this compound?

- Methodological Answer : Perform affinity purification-MS to identify interacting proteins. Use molecular docking simulations (e.g., AutoDock Vina) to predict off-target binding. Validate hits via surface plasmon resonance (SPR) or thermal shift assays. Cross-reference results with databases like PubChem to exclude artifacts .

Q. What methodologies optimize longitudinal tracking of deuterium retention in this compound during metabolic studies?

- Methodological Answer : Implement stable isotope tracing with LC-HRMS. Monitor deuterium loss in plasma and excreta over time. Use pharmacokinetic compartmental modeling to estimate half-life variations. Validate with isotopic enrichment calculations and metabolic pathway mapping (e.g., MetaCore) .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the IC50 of this compound across different assay systems?

- Methodological Answer : Standardize assay conditions (e.g., cell type, AVP concentration, incubation time). Perform cross-lab validation using reference compounds. Analyze batch-to-b variability in deuterated vs. non-deuterated batches. Use meta-analysis tools to quantify heterogeneity and identify confounding variables (e.g., temperature, pH) .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility of studies using this compound?

- Methodological Answer : Adhere to FAIR data principles: publish raw spectra, chromatograms, and dose-response curves in supplementary materials. Disclose deuterium source and synthetic yields. Use electronic lab notebooks (ELNs) for real-time data tracking. Cite vendor-specific protocols for isotopic purity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.